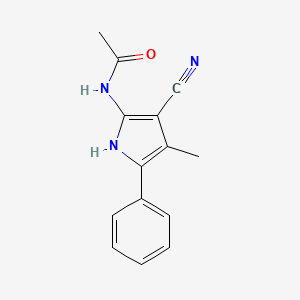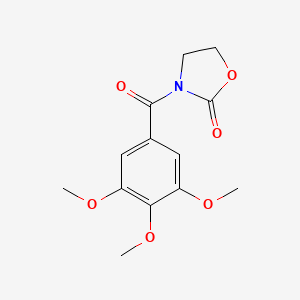
3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide is a complex organic compound that belongs to the class of isoxazolidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide typically involves the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to a cyclization reaction with cyanoacetamide under basic conditions to yield the desired isoxazolidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-Amino-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide.
Reduction: Formation of 5-Cyano-N-(2-aminophenyl)-2-phenylisoxazolidine-3-carboxamide.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-Cyano-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyano-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyano-N-(2-aminophenyl)-2-phenylisoxazolidine-3-carboxamide
- 5-Amino-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide
- 5-Cyano-N-(2-nitrophenyl)-2-methylisoxazolidine-3-carboxamide
Uniqueness
5-Cyano-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro and cyano groups make it a versatile intermediate for further chemical modifications, while its isoxazolidine core provides stability and rigidity to the molecule.
Properties
CAS No. |
62513-16-0 |
|---|---|
Molecular Formula |
C17H14N4O4 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
5-cyano-N-(2-nitrophenyl)-2-phenyl-1,2-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C17H14N4O4/c18-11-13-10-16(20(25-13)12-6-2-1-3-7-12)17(22)19-14-8-4-5-9-15(14)21(23)24/h1-9,13,16H,10H2,(H,19,22) |
InChI Key |
UFBWFJVKZQKAMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON(C1C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-Hydroxypropyl)-1-[(5-nitro-2-furyl)methylideneamino]urea](/img/structure/B12910503.png)
![3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one](/img/structure/B12910504.png)


![{4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide](/img/structure/B12910518.png)



![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one](/img/structure/B12910529.png)

![O-[(Furan-2-yl)methyl]hydroxylamine](/img/structure/B12910539.png)
